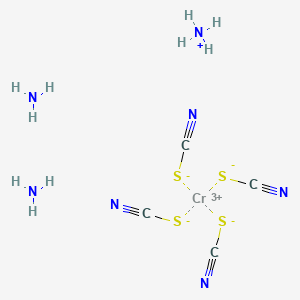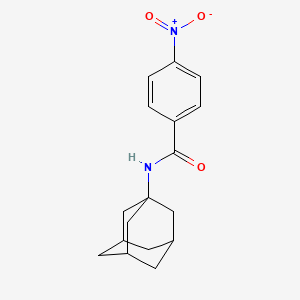
N-(Adamantan-1-yl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Adamantan-1-yl)-4-nitrobenzamide is a compound that features an adamantane moiety attached to a benzamide structure with a nitro group at the para position. Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure, which imparts significant rigidity and lipophilicity to the molecule. The nitrobenzamide portion of the compound introduces additional functional versatility, making it a valuable entity in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-yl)-4-nitrobenzamide typically involves the reaction of 1-adamantylamine with 4-nitrobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be summarized as follows:
- Dissolve 1-adamantylamine in an appropriate solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 4-nitrobenzoyl chloride to the mixture while maintaining a low temperature (0-5°C) to control the reaction rate.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
化学反応の分析
Types of Reactions
N-(Adamantan-1-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the adamantane moiety can undergo oxidation under harsh conditions to form hydroxylated derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Various nucleophiles like amines, alcohols, or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: N-(Adamantan-1-yl)-4-aminobenzamide.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Oxidation: Hydroxylated adamantane derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of novel materials and catalysts.
Biology: Investigated for its potential as an antiviral agent, particularly against dengue virus.
Medicine: Studied for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties due to the adamantane core.
作用機序
The mechanism of action of N-(Adamantan-1-yl)-4-nitrobenzamide in biological systems often involves its interaction with specific molecular targets. For instance, its antiviral activity against dengue virus may be attributed to its ability to inhibit viral replication by interfering with viral enzymes or proteins . Molecular docking studies have suggested that the compound can bind to active sites of viral proteins, thereby preventing their normal function.
類似化合物との比較
N-(Adamantan-1-yl)-4-nitrobenzamide can be compared with other adamantane derivatives such as:
Amantadine: Primarily used as an antiviral and antiparkinsonian agent.
Rimantadine: Another antiviral agent with a similar structure to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
The presence of the nitrobenzamide moiety in this compound distinguishes it from other adamantane derivatives, providing unique chemical reactivity and potential biological activities. The nitro group can be further modified to introduce additional functionalities, making it a versatile intermediate in synthetic chemistry.
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its unique structure, combining the stability of adamantane with the reactivity of nitrobenzamide, makes it a valuable entity for further research and development.
特性
CAS番号 |
30979-60-3 |
|---|---|
分子式 |
C17H20N2O3 |
分子量 |
300.35 g/mol |
IUPAC名 |
N-(1-adamantyl)-4-nitrobenzamide |
InChI |
InChI=1S/C17H20N2O3/c20-16(14-1-3-15(4-2-14)19(21)22)18-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,20) |
InChIキー |
WHDVTOHVLBQCAP-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
溶解性 |
5.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



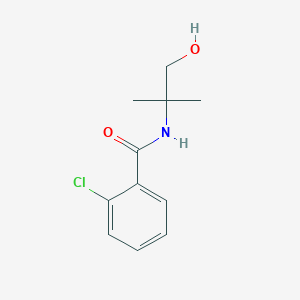
![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12040517.png)

![methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid;hydrate](/img/structure/B12040524.png)
![Ethyl 5-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-4-carboxylate](/img/structure/B12040535.png)


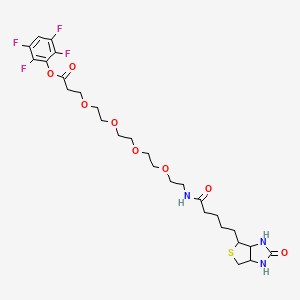

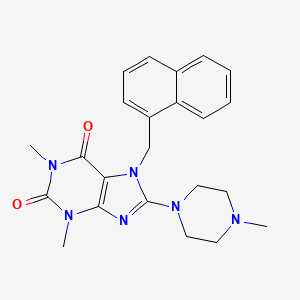
![4-hydroxy-N-(3-hydroxypyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040568.png)
![Isonicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12040569.png)
